molecular formula C18H18N2O3 B4616643 methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate

methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate

Cat. No.: B4616643
M. Wt: 310.3 g/mol
InChI Key: FMIVJKYKSVKJPX-UHFFFAOYSA-N
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Description

Methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate is a complex organic compound that features a benzoate ester linked to an indene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate typically involves a multi-step process. One common method starts with the preparation of the indene derivative, followed by its reaction with an appropriate benzoic acid derivative under conditions that facilitate esterification and amide bond formation. Specific reagents and catalysts, such as acid chlorides and amines, are often used to drive these reactions to completion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its derivatives might exhibit pharmacological properties, such as anti-inflammatory or anticancer activity, warranting further investigation.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indene derivatives and benzoate esters, such as:

  • Methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate analogs with different substituents on the aromatic rings.
  • Indene-based compounds with varying degrees of saturation or functionalization.
  • Benzoate esters with alternative ester or amide linkages.

Uniqueness

What sets this compound apart is its specific combination of structural features, which may confer unique reactivity and biological activity. Its dual aromatic systems and potential for diverse chemical modifications make it a versatile compound for various applications.

Properties

IUPAC Name

methyl 3-(2,3-dihydro-1H-inden-5-ylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-17(21)14-6-3-7-15(11-14)19-18(22)20-16-9-8-12-4-2-5-13(12)10-16/h3,6-11H,2,4-5H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIVJKYKSVKJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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